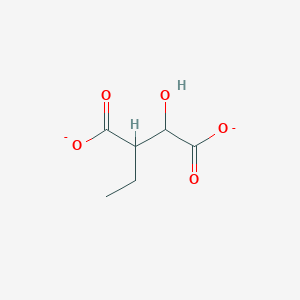![molecular formula C50H98NO8P B1262397 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)
1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (15Z)-tetracosenoyl respectively. It derives from an octadecanoic acid and a (15Z)-tetracosenoic acid.
Scientific Research Applications
Magic-angle Spinning NMR Studies
Magic-angle spinning NMR has been used to study molecular organization in multibilayers formed by mixed-chain phospholipids similar to 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine. This research helps understand the phase transitions and molecular mobility in such phospholipids, contributing to our knowledge of membrane biophysics (Halladay, Stark, Ali, & Bittman, 1990).
Critical Micellar Concentration Studies
The critical micellar concentration of phospholipids structurally related to 1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine has been explored. This work elucidates the physical-chemical characteristics essential for understanding the behavior of such compounds in biological systems, with implications for their biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Intestinal Absorption Studies
Research on the intestinal absorption of phospholipid analogues offers insights into the interaction of such molecules with biological membranes. This is crucial for understanding the bioavailability and therapeutic potential of phospholipid-based compounds (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).
Interaction with Ion Channels
The interaction of edelfosine, a phosphocholine ether lipid, with cellular ion channels highlights the potential of phospholipid analogues in modulating cell function, with implications for cancer therapy and beyond (Potier, Chantôme, Joulin, Girault, Roger, Besson, Jourdan, Leguennec, Bougnoux, & Vandier, 2011).
properties
Product Name |
1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C50H98NO8P |
Molecular Weight |
872.3 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(Z)-tetracos-15-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-21-19-17-15-13-11-9-7-2/h20,22,48H,6-19,21,23-47H2,1-5H3/b22-20-/t48-/m1/s1 |
InChI Key |
PAHPUCKPYBHMBM-RURDTVAGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




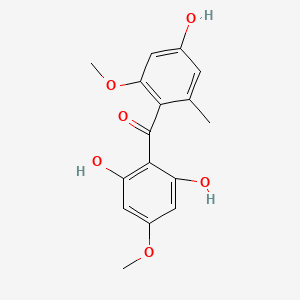
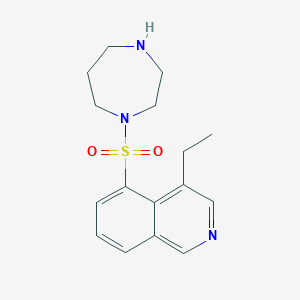
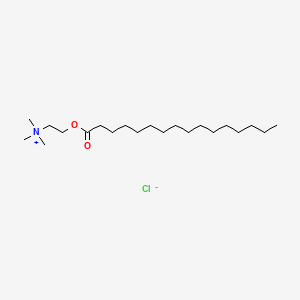
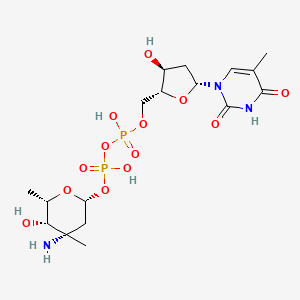
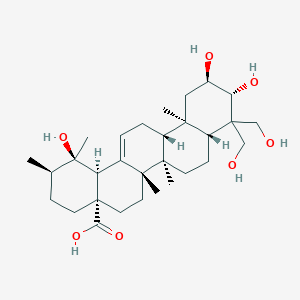
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
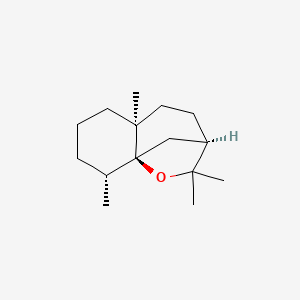
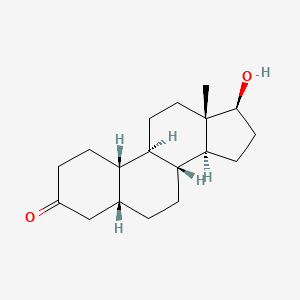
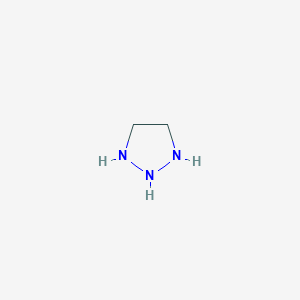
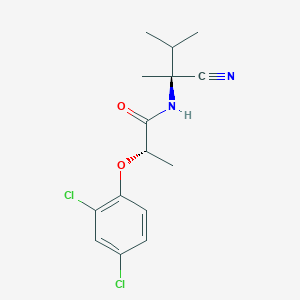
![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
